

Physical properties of 2,4-Diiodoaniline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,4-Diiodoaniline

Cat. No.: B1347260

[Get Quote](#)

Physical Properties of 2,4-Diiodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **2,4-diiodoaniline**, a significant intermediate in pharmaceutical synthesis. The document details its melting and boiling points, outlines the experimental methodologies for their determination, and illustrates relevant experimental and logical workflows.

Core Physical Properties

2,4-Diiodoaniline is an aromatic hydrocarbon derivative recognized for its role as a building block in the synthesis of more complex molecules.^[1] Its physical characteristics are foundational to its application in laboratory and industrial settings.

Data Presentation

The empirical and predicted physical properties of **2,4-diiodoaniline** are summarized in the table below.

Physical Property	Value
Melting Point	94-95 °C
Boiling Point	346.0 ± 32.0 °C (Predicted)
Molecular Formula	C ₆ H ₅ I ₂ N
Molar Mass	344.92 g/mol
Density	2.7480 g/cm ³
Vapor Pressure	5.94E-05 mmHg at 25°C
Refractive Index	1.767

Experimental Protocols

The determination of the melting and boiling points of a solid organic compound such as **2,4-diiodoaniline** is a critical step for its identification and purity assessment. Standard laboratory procedures for these measurements are detailed below.

Melting Point Determination (Capillary Method)

The melting point of **2,4-diiodoaniline** can be accurately determined using a capillary tube method with a melting point apparatus (e.g., Mel-Temp or Thiele tube).[\[2\]](#)

Apparatus and Materials:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube with oil bath)
- Capillary tubes (sealed at one end)
- Thermometer
- **2,4-Diiodoaniline** sample, finely powdered
- Mortar and pestle

Procedure:

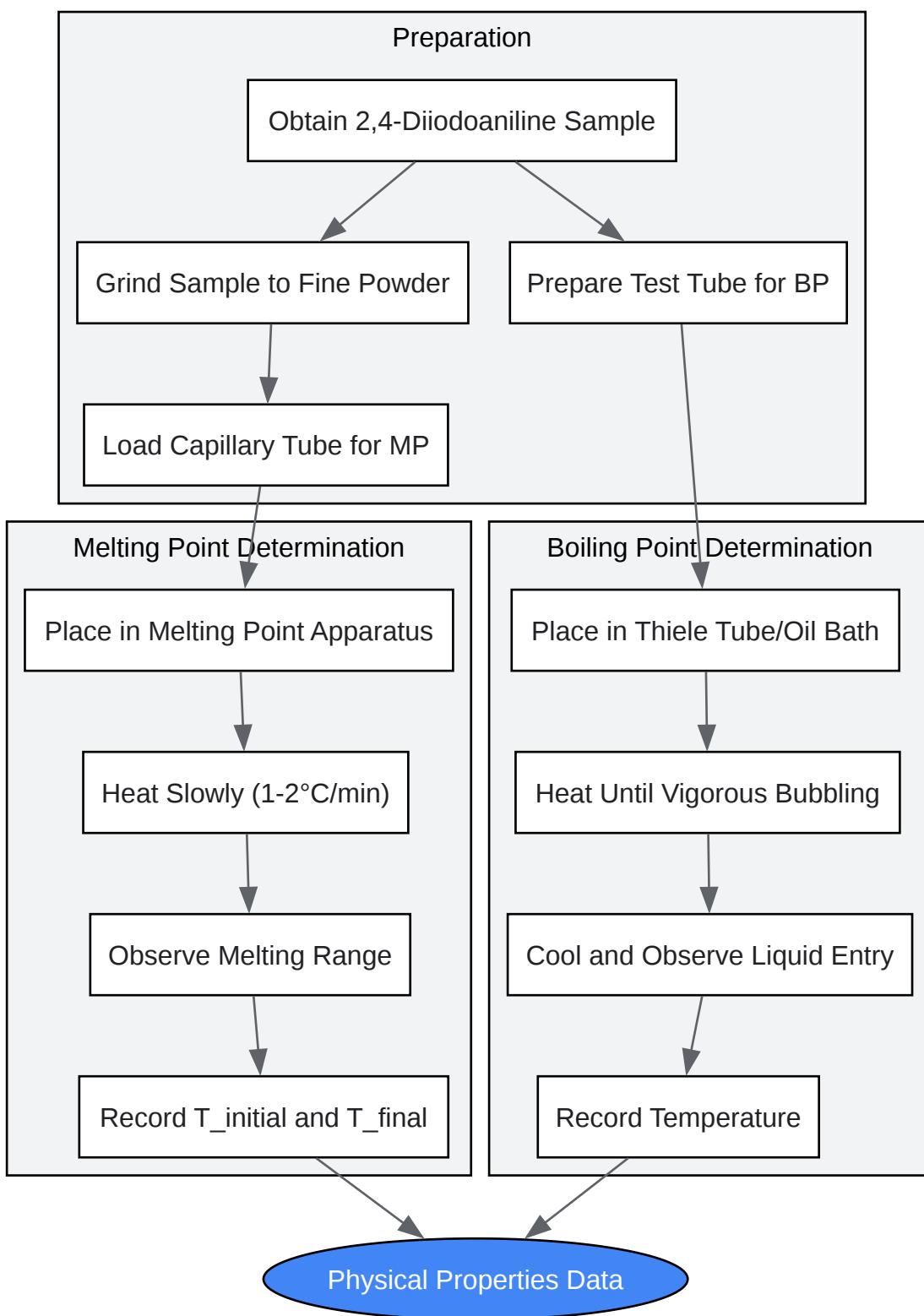
- A small amount of the **2,4-diiodoaniline** sample is finely ground using a mortar and pestle.
[\[2\]](#)
- The open end of a capillary tube is pushed into the powdered sample.[\[3\]](#)
- The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[\[3\]](#)
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[3\]](#)
- The assembly is placed in the heating block of a Mel-Temp apparatus or immersed in an oil bath within a Thiele tube.[\[2\]](#)
- The sample is heated rapidly to about 15-20°C below the expected melting point (94-95°C).
[\[2\]](#)
- The heating rate is then reduced to a slow and steady 1-2°C per minute.[\[4\]](#)
- The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[\[2\]](#)
- For accuracy, the determination should be repeated with a fresh sample in a new capillary tube.[\[3\]\[5\]](#)

Boiling Point Determination (Predicted Value)

The provided boiling point of 346.0 ± 32.0 °C is a predicted value. Experimental determination for high-boiling point solids can be challenging and is often performed under reduced pressure (vacuum distillation) to prevent decomposition. However, a standard atmospheric pressure boiling point determination for a liquid would follow the capillary tube method (Siwoloboff method).

Apparatus and Materials:

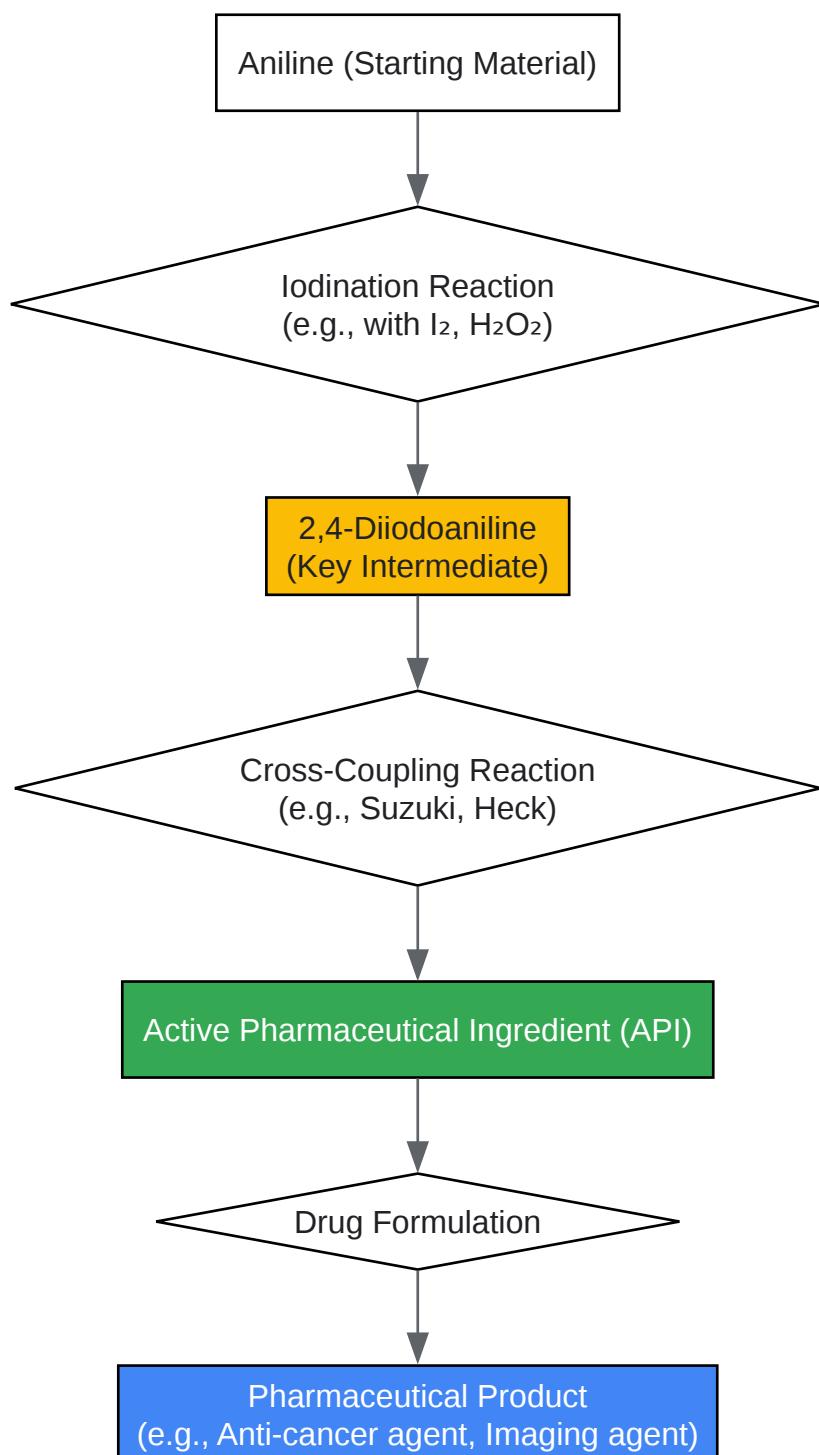
- Thiele tube or beaker with a high-boiling point liquid (e.g., mineral oil, silicone oil)
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or hot plate)
- Sample of the liquid to be tested


Procedure:

- A few milliliters of the liquid sample are placed into a small test tube.[6]
- A capillary tube is placed inside the test tube with its open end downwards.[7]
- The test tube is attached to a thermometer.
- The assembly is submerged in a Thiele tube or an oil bath, ensuring the sample is below the level of the heating liquid.[7]
- The apparatus is heated gently and continuously.[7]
- As the temperature rises, air trapped in the capillary tube will be expelled.
- Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid has reached its boiling point.[7]
- The heat source is then removed, and the apparatus is allowed to cool.
- The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Mandatory Visualizations

Experimental Workflow for Physical Property Determination


The following diagram illustrates the general workflow for determining the melting and boiling points of a chemical compound like **2,4-diiodoaniline** in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting and Boiling Point Determination.

Role in Pharmaceutical Synthesis

Iodoanilines are valuable intermediates in drug development, often utilized in the synthesis of active pharmaceutical ingredients (APIs).^[8] The workflow below illustrates a generalized pathway from a starting material to a final pharmaceutical application, highlighting the role of a diiodoaniline intermediate.

[Click to download full resolution via product page](#)

Caption: Generalized Synthesis and Application Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Triiodoaniline | 24154-37-8 | Benchchem [benchchem.com]
- 2. almaaql.edu.iq [almaaql.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. davjalandhar.com [davjalandhar.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. calibrechem.com [calibrechem.com]
- To cite this document: BenchChem. [Physical properties of 2,4-Diidoaniline (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347260#physical-properties-of-2-4-diidoaniline-melting-point-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com